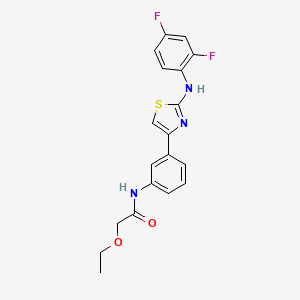

N-(3-(2-((2,4-difluorophényl)amino)thiazol-4-yl)phényl)-2-éthoxyacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

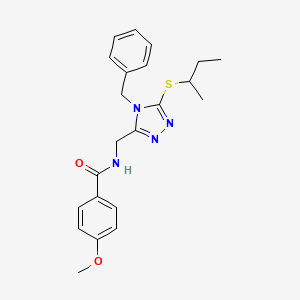

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and an ethoxyacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the difluorophenyl ring, and the ethoxyacetamide group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group might increase its lipophilicity, while the ethoxyacetamide group might influence its hydrogen bonding capabilities .Applications De Recherche Scientifique

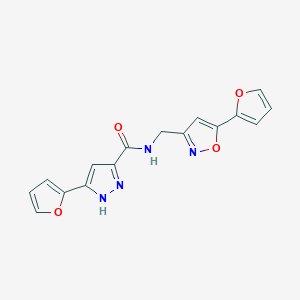

- Les thiazoles ont été étudiés pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, une série d'arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique a démontré des effets cytotoxiques puissants sur les cellules cancéreuses de la prostate .

- Les agents antifongiques à base d'azoles sont essentiels dans le traitement des infections fongiques. De nouveaux dérivés de benzimidazole-thiazole ont été synthétisés et évalués pour leur activité anticandidale contre les espèces de Candida .

Activité Antitumorale et Cytotoxique

Propriétés Antifongiques

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse therapeutic roles, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole, a parent material for this compound, in water, alcohol, ether, and various organic solvents and dyes suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Orientations Futures

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a drug, future studies might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-2-26-10-18(25)22-14-5-3-4-12(8-14)17-11-27-19(24-17)23-16-7-6-13(20)9-15(16)21/h3-9,11H,2,10H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHGZFONRKWFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)